In Situ Desilylation Sonogashira Coupling: Yield and Scalability Advantage Over Terminal Alkyne Analog
In a direct class-level comparison, tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, when employed in a CsF-mediated in situ desilylation Sonogashira protocol with aryl bromides, achieves product yields that are superior to those obtained using the terminal alkyne analog tert-butyl 4-ethynylbenzoate under conventional Sonogashira conditions [1]. The TMS-protected compound suppresses alkyne homocoupling (Glaser coupling), a major side reaction when free terminal alkynes are used [2]. At a 50 g reaction scale, the TMS-alkyne protocol demonstrates a 95% isolated yield, showcasing robust scalability for industrial applications [1].
| Evidence Dimension | Reaction yield in Sonogashira coupling |
|---|---|
| Target Compound Data | 95% isolated yield (50 g scale, CsF-mediated in situ desilylation) |
| Comparator Or Baseline | Terminal alkyne analog (tert-butyl 4-ethynylbenzoate) under conventional Sonogashira conditions: variable yields, typically lower due to homocoupling |
| Quantified Difference | Target compound yields are significantly higher and more reproducible at scale; 95% demonstrated at 50 g scale |
| Conditions | CsF (3.0 equiv), PdCl₂(PPh₃)₂ (0.5 mol%), PPh₃ (1 mol%), CuI (1 mol%), Et₃N/H₂O/PEG 200, aryl bromide, 50–80 °C [1] |
Why This Matters
Higher and more reproducible yields at preparative scale reduce cost per gram of downstream product, a key procurement criterion for process chemistry and medicinal chemistry campaigns.
- [1] Capani, J. S., Jr.; Cochran, J. E.; Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. J. Org. Chem., 84, 9378-9384. DOI: 10.1021/acs.joc.9b01307. View Source
- [2] Chinchilla, R.; Nájera, C. (2011). Recent advances in Sonogashira reactions. Chem. Soc. Rev., 40, 5084-5121. DOI: 10.1039/C1CS15071E. View Source
